4,7-Dichloro-8-methylquinoline
Overview
Description
4,7-Dichloro-8-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and a methyl group at the 8th position on the quinoline ring.
Scientific Research Applications
4,7-Dichloro-8-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly antimalarial drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Safety and Hazards
4,7-Dichloro-8-methylquinoline is classified as Acute toxicity - Category 3, Oral, and Serious eye damage, Category 1 . It is toxic if swallowed and causes serious eye damage . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear . In case of ingestion or contact with eyes, immediate medical help is advised .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-8-methylquinoline typically involves the cyclization of 2-amino-6-chlorotoluene with appropriate reagents. One common method includes the use of hydrochloric acid and a solvent mixture such as diphenyl ether. The reaction mixture is heated to facilitate cyclization, followed by chlorination using phosphorus oxychloride to introduce the chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid in the presence of diphenyl ether. The resulting intermediate is then chlorinated using phosphorus oxychloride to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines, which can replace the chlorine atoms under suitable conditions.
Oxidation and Reduction:
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Products: Specific products depend on the reagents and conditions used.
Mechanism of Action
The exact mechanism of action of 4,7-Dichloro-8-methylquinoline is not well-documented. it is believed to interact with biological targets through nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This interaction can affect various molecular pathways, leading to its observed biological activities .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Similar structure but lacks the methyl group at the 8th position.
8-Methylquinoline: Lacks the chlorine atoms at the 4th and 7th positions.
4-Chloroquinoline: Contains only one chlorine atom at the 4th position.
Properties
IUPAC Name |
4,7-dichloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZPQJSDRNYOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589022 | |
Record name | 4,7-Dichloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643039-79-6 | |
Record name | 4,7-Dichloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 643039-79-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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